N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound with potential applications in scientific research. Its unique structure enables exploration of its potential as a catalyst, drug candidate, or an active ingredient in various fields .
Synthesis Analysis
The synthesis of piperidine derivatives, such as the compound , is a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Antipsychotic Agents
Research by Norman et al. (1996) explored heterocyclic analogues of 1192U90, which included compounds similar in structure to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide. These compounds were evaluated for their potential as antipsychotic agents. They were tested for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. In vivo, they were assessed for their ability to antagonize the apomorphine-induced climbing response in mice, indicating antipsychotic activity (Norman et al., 1996).
Use in Asymmetric Hydrogenation of Functionalized Alkenes
Imamoto et al. (2012) investigated derivatives like this compound in the context of rhodium-catalyzed asymmetric hydrogenation. These compounds, particularly those with tert-butylmethylphosphino groups, showed excellent enantioselectivities and high catalytic activities in the hydrogenation process. This research highlights the potential use of these compounds in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Neuroprotective Effects in Cerebral Ischemia
Sheardown et al. (1990) conducted a study on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist and a relative of this compound. NBQX was found to be a potent inhibitor of the quisqualate subtype of the glutamate receptor and exhibited neuroprotective effects against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).
Antimycobacterial Activity
Research by Moreno et al. (2003) explored new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, akin to this compound, for their potential as anti-tuberculosis agents. These compounds showed significant in vitro anti-tuberculosis activity against Mycobacterium tuberculosis and exhibited low toxicity in VERO cell lines, indicating their potential as anti-tuberculosis agents (Moreno et al., 2003).
Potential Antitumor Agents
Mamedov et al. (2022) synthesized a series of 2-(benzimidazol-2-yl)quinoxalines, including structures similar to this compound. These compounds, particularly those with N-methylpiperazine substituents, showed promising activity against a range of cancer lines and exhibited little cytotoxicity against normal human cells. This suggests their potential as novel potent antitumor agents (Mamedov et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-29-22-9-5-2-6-18(22)16-27-12-10-17(11-13-27)14-25-23(28)21-15-24-19-7-3-4-8-20(19)26-21/h2-9,15,17H,10-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAHZPJAJAXPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.